flurandrenolide
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Overview
Description
Flurandrenolide is a synthetic fluorinated corticosteroid used primarily for its anti-inflammatory, antipruritic, and vasoconstrictive properties. It is commonly employed in the treatment of corticosteroid-responsive dermatoses, such as eczema, psoriasis, and dermatitis. This compound is available in various forms, including creams, ointments, and polyethylene tapes with adhesive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Flurandrenolide is synthesized through a series of chemical reactions starting from a steroidal backbone. The synthesis involves the introduction of a fluorine atom at the 6α position and the formation of a cyclic acetal with acetone at the 16α,17α positions. The key steps include:
Fluorination: Introduction of the fluorine atom at the 6α position.
Acetal Formation: Formation of a cyclic acetal with acetone at the 16α,17α positions.
Hydroxylation: Introduction of hydroxyl groups at the 11β and 21 positions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical routes but optimized for efficiency and yield. The process includes rigorous purification steps to ensure the compound meets the United States Pharmacopeia (USP) standards. The final product is preserved in tight containers in a cold place, protected from light to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Flurandrenolide undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products
The major products formed from these reactions include various hydroxylated and fluorinated derivatives of the steroidal backbone, which retain the anti-inflammatory properties of this compound .
Scientific Research Applications
Flurandrenolide has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Extensively used in dermatology for the treatment of inflammatory skin conditions.
Industry: Employed in the formulation of topical medications and as a standard for quality control in pharmaceutical manufacturing
Mechanism of Action
Flurandrenolide exerts its effects by binding to the cytosolic glucocorticoid receptor. The receptor-ligand complex then translocates to the cell nucleus, where it binds to glucocorticoid response elements (GRE) in the promoter region of target genes. This interaction leads to the modulation of gene expression, resulting in anti-inflammatory, antipruritic, and vasoconstrictive effects. The compound inhibits the biosynthesis of prostaglandins and leukotrienes by inducing the synthesis of lipocortins, which inhibit phospholipase A2 .
Comparison with Similar Compounds
Flurandrenolide is unique among corticosteroids due to its specific fluorination and acetal formation, which enhance its potency and stability. Similar compounds include:
Flunisolide: Another fluorinated corticosteroid with similar anti-inflammatory properties but different structural modifications.
Prednisolone: A non-fluorinated corticosteroid with a similar mechanism of action but different potency and side effect profile.
Hydrocortisone: A naturally occurring corticosteroid with a broader range of applications but lower potency compared to this compound
This compound’s unique structural features, such as the 6α-fluoro and 16α,17α-acetal groups, contribute to its enhanced efficacy and stability, making it a valuable compound in both clinical and research settings.
Properties
IUPAC Name |
(4R,8S,19S)-19-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33FO6/c1-21(2)30-19-9-14-13-8-16(25)15-7-12(27)5-6-22(15,3)20(13)17(28)10-23(14,4)24(19,31-21)18(29)11-26/h7,13-14,16-17,19-20,26,28H,5-6,8-11H2,1-4H3/t13?,14?,16-,17?,19+,20?,22?,23?,24+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POPFMWWJOGLOIF-CCRGDLLISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CC(C5=CC(=O)CCC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2CC3C4C[C@@H](C5=CC(=O)CCC5(C4C(CC3([C@@]2(O1)C(=O)CO)C)O)C)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33FO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.